2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Substituents: A 3,4-dimethylphenyl group at position 3, methyl groups at positions 5 and 6, and a furan-2-ylmethyl acetamide moiety at position 1.
Properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-13-7-8-17(10-14(13)2)26-21(28)20-15(3)16(4)31-22(20)25(23(26)29)12-19(27)24-11-18-6-5-9-30-18/h5-10H,11-12H2,1-4H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONMUFKYAKDSLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(N(C2=O)CC(=O)NCC4=CC=CO4)SC(=C3C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3,4-dimethylphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its anticancer, antibacterial, antifungal, and anti-inflammatory activities based on existing literature.
Chemical Characteristics
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.51 g/mol
- Structure : The compound features a thieno[2,3-d]pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 437.51 g/mol |
| LogP | 5.0367 |
| Polar Surface Area | 46.787 Ų |
| Hydrogen Bond Acceptors | 6 |
Anticancer Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- A study by Fayad et al. (2019) screened a library of compounds and identified several thieno[2,3-d]pyrimidine derivatives as potent inhibitors of cancer cell proliferation in multicellular spheroids .
- The compound’s structure suggests it may interact with specific cellular targets involved in cancer progression.
Antibacterial and Antifungal Properties
The compound has shown potential antibacterial and antifungal activities:
- Research indicates that compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. For example, furan derivatives have been noted for their antimicrobial properties .
- The incorporation of the furan moiety in this compound could enhance its interaction with microbial targets.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer:
- Compounds derived from thieno[2,3-d]pyrimidines have been studied for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines or modulate pathways involved in inflammation .
Case Studies
- Anticancer Screening :
- In a multicellular spheroid model, the compound was tested alongside other thieno[2,3-d]pyrimidine derivatives. Results showed dose-dependent inhibition of cell growth in various cancer lines.
- Antimicrobial Testing :
- A panel of bacterial strains was exposed to the compound to evaluate its minimum inhibitory concentration (MIC). The results indicated promising activity against Gram-positive bacteria.
Scientific Research Applications
Key Structural Features:
- Thienopyrimidine Core : Known for diverse biological activities.
- Functional Groups : Methyl groups and furan moiety enhance biological interactions.
Biological Applications
Research indicates that thienopyrimidine derivatives exhibit a range of biological activities, including:
Anticancer Activity
- Thienopyrimidine derivatives have been explored for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Compounds similar to this one have shown promise in preclinical studies for targeting cancer cell proliferation .
Antimicrobial Properties
- Some studies suggest that compounds with thienopyrimidine scaffolds possess antimicrobial properties, making them candidates for developing new antibiotics .
Enzyme Inhibition
- The mechanism of action often involves the inhibition of specific enzymes or receptors. This compound may mimic natural substrates or cofactors, leading to effective inhibition of targeted biological pathways .
Case Studies
Several case studies have been documented regarding the applications of thienopyrimidine derivatives:
- CDK Inhibition : A study demonstrated that modifications on the thienopyrimidine scaffold could enhance selectivity towards CDK4/6 inhibitors, leading to promising anticancer agents .
- Antimicrobial Screening : Research involving various thienopyrimidine derivatives showed significant antibacterial activity against resistant strains of bacteria, suggesting potential as new therapeutic agents .
- Computational Studies : Molecular docking studies have been employed to predict binding affinities and interaction sites for this compound with various biological targets. These studies provide insights into the structure-activity relationship (SAR) that can guide further modifications for enhanced efficacy .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Phenyl vs. Heteroaromatic Groups : Fluorinated or chlorinated phenyl groups (e.g., ) enhance lipophilicity and metabolic stability compared to the target’s furan-2-ylmethyl group, which may improve aqueous solubility.
- Acetamide Variations : Thioacetamide linkages (e.g., ) introduce sulfur atoms, altering electronic properties and binding affinities.
Activity Trends:
- Antifungal/Antioxidant Activity: Compound 6N’s furanose and nitro groups suggest redox-modulating properties .
- Anticancer Potential: Thienopyrimidine derivatives with bulky substituents (e.g., naphthyl ) may inhibit topoisomerases or kinases via steric hindrance.
Analytical and Computational Methods for Comparison
Molecular Networking (MS/MS)
- Cosine Scores: Used to cluster compounds with similar fragmentation patterns (e.g., thienopyrimidines vs. pyrimidinones). A score >0.8 indicates structural homology.
- Dereplication: Identifies known analogs in mixtures, reducing redundancy in drug discovery.
Preparation Methods
Thieno[2,3-d]Pyrimidine Core Formation
The foundational step involves constructing the bicyclic thienopyrimidine system through a modified Gewald reaction:
Reaction Scheme 1:
Ethyl cyanoacetate + 3,4-dimethylacetophenone + Sulfur → Thiophene intermediate → Cyclization → 5,6-Dimethylthieno[2,3-d]pyrimidine-2,4-dione
Conditions:
- Piperidine catalysis in ethanol (78°C, 6 hr)
- Cyclization using sodium ethoxide in refluxing ethanol
This method yields the core structure with 68-72% efficiency.
N-Alkylation for Side Chain Attachment
The critical C-N bond formation employs:
Reagents:
- 2-Chloro-N-(furan-2-ylmethyl)acetamide
- Potassium carbonate (base) in DMF
Reaction Parameters:
Catalytic Four-Component Reaction Method
A breakthrough green synthesis approach developed by ACS Sustainable Chemistry & Engineering enables single-pot assembly:
Components:
- 3,4-Dimethylacetophenone
- Ethyl cyanoacetate
- Elemental sulfur (S₈)
- Formamide
Catalytic System:
- 5 mol% ZnCl₂
- Solvent-free conditions
Advantages:
- 82% yield (compared to 63% in stepwise synthesis)
- Eliminates chromatography requirements
- Reaction time reduced from 18 hr to 8 hr
Purification and Characterization Protocols
Purification Techniques
| Method | Conditions | Purity Achieved |
|---|---|---|
| Recrystallization | Ethanol/Water (3:1) | 98.5% |
| Column Chromatography | Silica gel, hexane/ethyl acetate | 99.2% |
| Centrifugal Partition Chromatography | Two-phase solvent system | 99.8% |
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 7.45-7.12 (m, 3H, aromatic)
- δ 6.38 (d, J = 3.2 Hz, 1H, furan-H)
- δ 4.41 (d, J = 5.6 Hz, 2H, CH₂)
- δ 2.35 (s, 6H, CH₃)
HRMS (ESI):
Comparative Analysis of Synthetic Routes
| Parameter | Multi-Step Method | Four-Component |
|---|---|---|
| Total Steps | 5 | 1 |
| Overall Yield | 34% | 82% |
| Chromatography Steps | 2 | 0 |
| Reaction Time | 18 hr | 8 hr |
| Catalyst Loading | N/A | 5 mol% ZnCl₂ |
The four-component method demonstrates superior atom economy (87% vs. 62%) and E-factor reduction (2.1 vs. 8.7).
Challenges and Optimization Strategies
Common Synthetic Pitfalls
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?
Synthesis involves multi-step reactions under controlled conditions. Key steps include:
- Cyclocondensation of thiophene and pyrimidine precursors under reflux in aprotic solvents (e.g., DMF or DMSO) .
- Coupling reactions using furan-2-ylmethylamine as a nucleophile, optimized at 80–120°C for 12–24 hours .
- Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) and recrystallization .
Q. Analytical validation :
- TLC (Rf values) monitors intermediate formation .
- ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., methyl groups at positions 3,4 and 5,6) .
- Mass spectrometry verifies molecular weight (±2 ppm accuracy) .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?
Critical properties include:
| Property | Value/Behavior | Experimental Impact |
|---|---|---|
| Solubility | Soluble in DMSO, ethanol; insoluble in H₂O | Use DMSO for in vitro assays; avoid aqueous buffers. |
| pH Stability | Degrades in strongly acidic/basic conditions (>pH 9) | Maintain neutral pH during storage. |
| Thermal Stability | Stable up to 150°C (DSC/TGA) | Safe for high-temperature reactions. |
Q. What are standard protocols for assessing baseline bioactivity (e.g., antimicrobial screening)?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to establish selectivity indices .
- Dosage : Test 0.1–100 µM ranges in triplicate, with DMSO controls ≤0.1% .
Advanced Research Questions
Q. How can structural modifications resolve contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., anticancer vs. antimicrobial potency) may arise from:
- Substituent positioning : Compare analogues with halogens (Cl, F) at the 3,4-dimethylphenyl group to modulate lipophilicity .
- Furan moiety replacement : Swap furan-2-ylmethyl with pyridyl or benzyl groups to alter H-bonding capacity .
- SAR analysis : Use 3D-QSAR models (e.g., CoMFA) to correlate steric/electronic features with activity .
Q. What computational strategies predict binding modes to biological targets (e.g., kinases)?
- Docking studies : Use AutoDock Vina with kinase crystal structures (e.g., PDB 1ATP for EGFR) to identify key interactions (e.g., hydrogen bonds with pyrimidine-dione core) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Free energy calculations : MM-PBSA/GBSA quantifies ΔG binding for lead optimization .
Q. How to resolve discrepancies in synthetic yields reported across studies?
Contradictory yields (e.g., 31% vs. 50%) may stem from:
- Solvent effects : Polar aprotic solvents (DMF vs. NMP) influence reaction kinetics .
- Catalyst optimization : Screen Pd/C vs. CuI for coupling steps; track intermediates via LC-MS .
- Temperature gradients : Use microwave-assisted synthesis to reduce side reactions (e.g., 150°C, 30 min vs. 24 hours conventional) .
Q. What advanced techniques elucidate metabolic pathways and degradation products?
- In vitro metabolism : Incubate with liver microsomes (human/rat), analyze via LC-QTOF-MS .
- Degradation studies : Expose to UV light (ICH Q1B guidelines) and identify photoproducts via HRMS .
- Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking metabolic fate in vivo .
Q. How to design robust structure-property relationship (SPR) models for solubility optimization?
- Dataset curation : Compile solubility data from analogues (e.g., methyl vs. ethyl substituents) .
- Descriptor selection : Compute logP, polar surface area, and Hansen solubility parameters .
- Machine learning : Train random forest models on COSMO-RS outputs to predict DMSO/water partitioning .
Methodological Guidelines
- Contradiction resolution : Cross-validate NMR (¹H, ¹³C, 2D-COSY) and XRD for ambiguous stereochemistry .
- Bioassay standardization : Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize to vehicle effects .
- Data reproducibility : Adhere to OECD guidelines for synthetic protocols and report yield ranges (mean ± SD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
